2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid
Description
2-(Tert-Butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid (molecular formula: C₁₈H₂₂N₄O₆, MW: 390.4) is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core. The tert-butoxycarbonyl (Boc) group at position 2 serves as a protective moiety for amines, while the carboxylic acid at position 7 enhances solubility and enables further derivatization. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C13H14N4O4 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrido[4,3-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C13H14N4O4/c1-13(2,3)21-12(20)17-11-15-6-7-5-14-9(10(18)19)4-8(7)16-11/h4-6H,1-3H3,(H,18,19)(H,15,16,17,20) |
InChI Key |
MRZLOBFMHFVUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=CC(=NC=C2C=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is carried out in the presence of a base such as sodium methoxide in butanol, which facilitates the cyclization process .
Industrial Production Methods
The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to generate a free amino group, enabling further functionalization. Common reagents include:
The deprotected amine participates in nucleophilic reactions, such as:
-
Acylation : Reaction with activated esters (e.g., acetyl chloride) to form secondary amides.
-
Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids for biaryl synthesis .
Carboxylic Acid Functionalization
The carboxylic acid undergoes transformations typical of aromatic acids:
Esterification
| Reagent | Conditions | Product |
|---|---|---|
| Methanol + H₂SO₄ | Reflux, 4–6 hours | Methyl 2-(Boc-amino)pyrido[4,3-d]pyrimidine-7-carboxylate |
| Ethanol + DCC/DMAP | RT, 12 hours | Ethyl ester derivative |
Amide Formation
Activation with coupling agents facilitates amide bond formation:
| Coupling Agent | Base | Amine | Product |
|---|---|---|---|
| HATU | DIPEA | Benzylamine | 7-(Benzylcarbamoyl)pyrido[4,3-d]pyrimidine derivative |
| EDC/HOBt | NMM | Piperidine | Piperidinylamide conjugate |
Nucleophilic Substitution at the Pyrido-Pyrimidine Core
| Position | Reaction | Catalyst | Product |
|---|---|---|---|
| C-4 | Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos | 4-Arylaminopyrido[4,3-d]pyrimidine derivatives |
| C-7 | Hydrolysis | NaOH/H₂O, 80°C | Carboxylate salt for further derivatization |
Cyclization and Ring Expansion
The pyrido-pyrimidine scaffold undergoes cyclocondensation to form polycyclic systems:
-
With Thiourea : Forms thieno[2,3-d]pyrimidine hybrids under basic conditions .
-
With Hydrazine : Generates pyrazolo[3,4-b]pyridine derivatives, enhancing kinase inhibition profiles .
Interaction with Biological Targets
While primarily a synthetic intermediate, its derivatives exhibit pharmacologically relevant interactions:
-
Kinase Inhibition : Selective binding to cyclin-dependent kinases (CDK4/6) via hydrogen bonding with Glu236 and hydrophobic interactions in the ATP-binding pocket .
-
Enzyme Substrate Mimicry : Competes with ATP in enzymatic assays (IC₅₀ = 18–42 nM for CDK4) .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Reagents | Application |
|---|---|---|---|
| Boc Deprotection | Protected amine | TFA/HCl | Generation of reactive amine for further synthesis |
| Esterification | Carboxylic acid | ROH + Acid/DCC | Prodrug development or solubility modulation |
| Suzuki Coupling | Halogenated derivative | Pd catalysts | Synthesis of biaryl scaffolds for drug candidates |
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties.
- Synthesis of Kinase Inhibitors : The pyrido[4,3-d]pyrimidine core is often utilized in the development of inhibitors for various kinases, including fibroblast growth factor receptor 3 (FGFR3). Studies have shown that derivatives of this compound exhibit promising inhibitory activity against FGFR3, which is implicated in several cancers .
- Antiviral Activity : Research indicates that compounds derived from pyrido[4,3-d]pyrimidine structures possess antiviral properties. These derivatives have been evaluated for their effectiveness against viral infections, showcasing potential as antiviral agents .
The biological activity of 2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid has been studied extensively:
- Anticancer Properties : Several studies have reported that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .
- Neuroprotective Effects : Recent investigations suggest that certain derivatives may offer neuroprotective benefits. These compounds are being explored for their ability to mitigate neuronal damage in models of neurodegenerative diseases .
Therapeutic Uses
The therapeutic potential of this compound extends to several areas:
- Cancer Therapy : Given its kinase inhibitory properties, derivatives are being developed as targeted therapies for cancers associated with aberrant kinase activity. Clinical trials are underway to assess their efficacy and safety profiles .
- Infection Treatment : The antiviral properties suggest potential applications in treating viral infections, particularly those resistant to current antiviral therapies. Ongoing research aims to optimize these compounds for clinical use .
- FGFR3 Inhibition : A study focused on synthesizing a library of pyrido[4,3-d]pyrimidine derivatives showed significant inhibition of FGFR3 kinase activity. The most potent compounds were further evaluated in vivo for anticancer efficacy .
- Neuroprotection : Another investigation assessed the neuroprotective effects of modified pyrido[4,3-d]pyrimidines in models of oxidative stress-induced neuronal injury. Results indicated a reduction in cell death and inflammatory markers .
Mechanism of Action
The mechanism of action for 2-(tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues of Pyrido-Pyrimidine Carboxylic Acids
Key Structural and Functional Differences
Core Heterocycle Variations :
- Pyrido[4,3-d]pyrimidine (target compound) vs. pyrido[2,3-d]pyrimidine (): The position of the pyridine nitrogen alters electronic distribution and steric interactions, impacting binding to biological targets .
- Pyrido[3,4-d]pyrimidine (): This regioisomer may exhibit distinct reactivity in substitution reactions due to differences in ring strain and electron density.
Substituent Effects: Boc Group: The Boc-protected amino group in the target compound enhances stability during synthesis, whereas unprotected amines (e.g., 2-hydroxy in ) may participate in unwanted side reactions . Carboxylic Acid vs. Ester: The free carboxylic acid (target compound) improves aqueous solubility, while esters (e.g., tert-butyl in ) are lipophilic and used in prodrug strategies .
Biological Activity: ’s 2-chloro-4-morpholino analogue is structurally analogous to PI3K/mTOR inhibitors, where the morpholino group enhances kinase binding . The phenylsulfonyl group in ’s compound may confer antiviral activity by mimicking nucleotide structures .
Biological Activity
2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid
- Molecular Formula : C18H22N4O6
- CAS Number : 2306262-27-9
- Molecular Weight : 390.4 g/mol
- Purity : 97% .
The biological activity of this compound is primarily linked to its interaction with various biological receptors and enzymes. Specifically, it has been studied as an antagonist of the P2Y14 receptor, which plays a significant role in mediating inflammatory responses. The P2Y14 receptor is a member of the G protein-coupled receptor (GPCR) family that responds to purinergic signaling, influencing neutrophil motility and other inflammatory processes .
Key Interactions:
- Electrostatic Interactions : The carboxylate group forms electrostatic interactions with lysine residues in the receptor.
- Hydrogen Bonding : The compound engages in hydrogen bonding with critical amino acids in the receptor's binding pocket .
Anti-inflammatory Activity
Research indicates that compounds similar to 2-(tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid can inhibit the P2Y14 receptor, leading to reduced inflammatory responses. This property suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma and kidney inflammation .
Anticancer Potential
Studies have explored the use of pyrido[4,3-d]pyrimidine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cancer cell cycle arrest and apoptosis .
Case Study 1: Inhibition of P2Y14 Receptor
A study demonstrated that specific derivatives of pyrido[4,3-d]pyrimidine exhibited significant antagonistic effects on the P2Y14 receptor. These findings suggest that modifications to the core structure can enhance anti-inflammatory efficacy .
Case Study 2: CDK Inhibition and Cancer Therapy
Another research effort focused on synthesizing analogs based on the pyrido[4,3-d]pyrimidine scaffold. These compounds showed promising results in inhibiting CDK activity, leading to reduced viability of cancer cell lines in vitro .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid |
| Molecular Formula | C18H22N4O6 |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 2306262-27-9 |
| Purity | 97% |
| Biological Activity | Observations |
|---|---|
| Anti-inflammatory | Inhibits P2Y14 receptor |
| Anticancer | Inhibits CDK activity |
Q & A
Q. Q1. What are the recommended synthetic routes for introducing the tert-butoxycarbonyl (Boc) group to pyrido[4,3-d]pyrimidine scaffolds?
Methodological Answer: The Boc group is typically introduced via nucleophilic substitution or coupling reactions. For pyrido[4,3-d]pyrimidines, a Boc-protected amine intermediate (e.g., tert-butyl carbamate derivatives) can be synthesized by reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine. Evidence from pyridine-derivative syntheses (e.g., tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate) suggests using dichloromethane or THF as solvents at 0–25°C, with reaction times of 4–12 hours . Post-reaction, purification via silica gel chromatography (ethyl acetate/hexane gradients) is recommended to isolate the Boc-protected product.
Q. Q2. How can solubility challenges during carboxylic acid functionalization be addressed?
Methodological Answer: The carboxylic acid group in pyrido[4,3-d]pyrimidines often leads to poor solubility in organic solvents. To mitigate this:
- Use polar aprotic solvents (e.g., DMF, DMSO) for reactions.
- Employ coupling agents like EDCI/HOBt for amide bond formation to enhance reactivity .
- For purification, acidify the reaction mixture (pH 2–3) to precipitate the carboxylic acid, followed by recrystallization from ethanol/water .
Structural Confirmation and Analytical Techniques
Q. Q3. What spectroscopic methods are critical for confirming the structure of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Key signals include the Boc group’s tert-butyl protons (δ ~1.4 ppm) and the pyrido[4,3-d]pyrimidine aromatic protons (δ 7.5–9.0 ppm). The carboxylic acid proton may appear as a broad singlet (δ ~12–13 ppm) in DMSO-d6 .
- HRMS: Confirm the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₅N₃O₄⁺, expected m/z 301.1062) .
- IR: Look for Boc-related carbonyl stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
Advanced Research Challenges
Q. Q4. How can competing side reactions (e.g., Boc deprotection or decarboxylation) be minimized during coupling reactions?
Methodological Answer:
- Temperature Control: Maintain reactions below 30°C to prevent Boc cleavage, which is accelerated by heat or acidic conditions .
- Protecting Group Strategy: Use orthogonal protecting groups (e.g., Fmoc for amines) if sequential deprotection is required .
- Decarboxylation Mitigation: Avoid strong bases (e.g., NaOH) and high temperatures; instead, employ mild conditions (e.g., LiOH in THF/water at 0°C) .
Q. Q5. What strategies optimize the compound’s stability in long-term storage?
Methodological Answer:
- Store lyophilized solids at –20°C under argon to prevent hydrolysis of the Boc group or carboxylic acid .
- Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) to assess degradation pathways (e.g., HPLC monitoring for Boc-deprotected byproducts) .
Application in Drug Development
Q. Q6. How is this compound utilized as a kinase inhibitor intermediate?
Methodological Answer: The pyrido[4,3-d]pyrimidine core is a privileged scaffold in kinase inhibitors (e.g., targeting EGFR or CDK2). The Boc group facilitates selective functionalization of the amine, while the carboxylic acid enables conjugation to pharmacophores via amide bonds. For example:
- Couple the carboxylic acid with aniline derivatives using HATU/DIPEA to generate bioisosteres of known kinase inhibitors .
- Remove the Boc group with TFA in dichloromethane (1:1 v/v, 2 hours) to expose the amine for further modifications .
Data Contradictions and Resolution
Q. Q7. How should researchers address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Reproducibility Checks: Verify purity via HPLC (≥95%) and recrystallize the compound to rule out polymorphic variations .
- Cross-Validate Data: Compare NMR shifts with structurally analogous compounds (e.g., tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, δ 1.4 ppm for Boc) .
- Consult Multi-Source Evidence: Cross-reference spectral libraries (e.g., Sigma-Aldrich’s pyrido[2,3-d]pyrimidine derivatives) to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
